Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Overview
Description
Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- is a complex organic compound characterized by its unique structure, which includes two cyclopentanol groups connected by a 1,3-butadiyne linker. This compound contains a total of 35 bonds, including 17 non-hydrogen bonds, 2 multiple bonds, 2 triple bonds, 2 five-membered rings, 2 hydroxyl groups, and 2 tertiary alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of cyclopentanol derivatives with a 1,3-butadiyne moiety. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bonds in the butadiyne linker can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often require the use of strong acids or bases to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while reduction of the triple bonds can produce cyclopentane derivatives .
Scientific Research Applications
Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, while the butadiyne linker can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler compound with a single hydroxyl group attached to a cyclopentane ring.
1,3-Butadiyne: A linear molecule with two triple bonds, used as a building block in organic synthesis.
Cyclopentanone: A ketone derivative of cyclopentanol, used in various chemical reactions.
Uniqueness
Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its combination of cyclopentanol groups and a butadiyne linker, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[4-(1-hydroxycyclopentyl)buta-1,3-diynyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUCEWJFYFFIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#CC#CC2(CCCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064586 | |
Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-09-1 | |
Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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